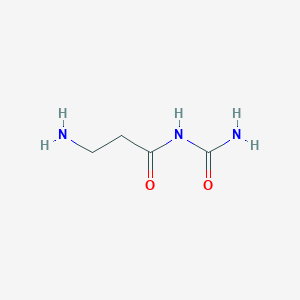

(3-Aminopropanoyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-amino-N-carbamoylpropanamide |

InChI |

InChI=1S/C4H9N3O2/c5-2-1-3(8)7-4(6)9/h1-2,5H2,(H3,6,7,8,9) |

InChI Key |

AZGQMWBBMPUFPT-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Aminopropanoyl Urea

Direct Synthesis Approaches to (3-Aminopropanoyl)urea

The direct synthesis of (3-Aminopropanoyl)urea involves the formation of an amide bond between a 3-aminopropanoic acid derivative and a urea-based nitrogen source.

Precursor Reactivity and Reaction Conditions

The primary precursors for the direct synthesis of (3-Aminopropanoyl)urea are 3-aminopropanoic acid (β-alanine) and urea (B33335). The key challenge in this transformation is the selective acylation of urea with the carboxylic acid group of β-alanine without significant side reactions involving the amino group of β-alanine.

The direct amidation of carboxylic acids with urea can be a challenging transformation requiring specific conditions to drive the reaction towards the desired product. nih.govrsc.org High temperatures are often necessary to promote the reaction, which can proceed through the in situ formation of an isocyanate intermediate from urea. nih.gov The reaction is typically carried out in a high-boiling point, inert solvent to facilitate the removal of water or other small molecules generated during the reaction.

A plausible synthetic route involves the reaction of 3-aminopropanoic acid with an excess of urea at elevated temperatures. The amino group of 3-aminopropanoic acid would likely need to be protected to prevent self-polymerization or other undesired side reactions. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which can be subsequently removed under acidic conditions.

Table 1: Proposed Reaction Conditions for the Direct Synthesis of N-Boc-(3-Aminopropanoyl)urea

| Parameter | Value |

| Reactants | N-Boc-3-aminopropanoic acid, Urea |

| Molar Ratio (Acid:Urea) | 1:2 to 1:5 |

| Solvent | High-boiling inert solvent (e.g., octane, toluene) |

| Temperature | 120-150 °C |

| Reaction Time | 12-24 hours |

Catalytic Systems in Direct Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of the direct synthesis of amides from carboxylic acids and urea. nih.govrsc.org Lewis acids and organocatalysts have been shown to be effective in promoting this transformation. nih.gov For the synthesis of (3-Aminopropanoyl)urea, a catalyst could facilitate the activation of the carboxylic acid group of the protected 3-aminopropanoic acid, making it more susceptible to nucleophilic attack by urea.

Potential catalytic systems could include magnesium nitrate (Mg(NO₃)₂) or imidazole. nih.gov These catalysts are relatively inexpensive and readily available. The proposed mechanism for the catalyzed reaction may involve the formation of an N-acylurea intermediate, which is then converted to the final amide product. nih.gov

Table 2: Potential Catalytic Systems for the Synthesis of N-Boc-(3-Aminopropanoyl)urea

| Catalyst | Catalyst Loading (mol%) | Proposed Role |

| Mg(NO₃)₂·6H₂O | 5-10 | Lewis acid activation of the carboxylic acid |

| Imidazole | 10-20 | Organocatalyst, facilitates acyl transfer |

Optimization of Synthetic Pathways and Yields

Optimization of the synthetic pathway is crucial for maximizing the yield of (3-Aminopropanoyl)urea and minimizing the formation of byproducts. Key parameters to consider for optimization include the reaction temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

Process optimization may involve a systematic study of these parameters to identify the conditions that provide the highest conversion of the starting materials and the best selectivity for the desired product. For instance, while higher temperatures may increase the reaction rate, they could also lead to decomposition of the product or starting materials. Therefore, finding the optimal temperature is a critical aspect of process development. The use of stripping agents, such as ammonia (B1221849) or carbon dioxide, can also be employed in industrial settings to shift the reaction equilibrium and enhance the yield of urea-based compounds. ijemh.comgoogle.com

Synthesis of Analogues and Derivatives of (3-Aminopropanoyl)urea

The synthesis of analogues and derivatives of (3-Aminopropanoyl)urea allows for the exploration of structure-activity relationships and the development of new compounds with potentially interesting properties.

Functionalization at the Amino Group

The primary amino group of (3-Aminopropanoyl)urea serves as a key handle for further functionalization. Standard synthetic methodologies for the modification of primary amines can be employed to generate a diverse range of derivatives.

Acylation: The amino group can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of a suitable coupling agent. This would lead to the formation of N-acyl-(3-aminopropanoyl)urea derivatives.

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl substituents at the amino group. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

Urea Formation: The amino group can react with isocyanates to form N,N'-disubstituted ureas, where one of the urea nitrogen atoms is part of the original (3-Aminopropanoyl)urea scaffold and the other is derived from the isocyanate. asianpubs.orgnih.gov

Table 3: Examples of Functionalization Reactions at the Amino Group

| Reaction Type | Reagent | Product Class |

| Acylation | Acetyl chloride | N-Acetyl-(3-aminopropanoyl)urea |

| Alkylation | Benzyl bromide | N-Benzyl-(3-aminopropanoyl)urea |

| Urea Formation | Phenyl isocyanate | N-(Phenylcarbamoyl)-(3-aminopropanoyl)urea |

Modifications at the Urea Linkage

Modification of the urea linkage itself presents another avenue for creating derivatives of (3-Aminopropanoyl)urea. This can be achieved by utilizing different precursors during the initial synthesis. Instead of urea, substituted ureas or related compounds can be used as the nitrogen source.

For instance, reacting N-Boc-3-aminopropanoic acid with a monosubstituted urea, such as N-methylurea, would lead to the corresponding N'-methyl-(3-aminopropanoyl)urea derivative after deprotection. Similarly, the use of thiourea instead of urea would result in the formation of (3-Aminopropanoyl)thiourea.

Another approach involves the reaction of an isocyanate derived from 3-aminopropanoic acid with an amine. The protected 3-aminopropanoic acid could be converted to its corresponding acyl azide, which upon Curtius rearrangement would yield an isocyanate. organic-chemistry.org This isocyanate could then be reacted with a variety of amines to generate a library of N'-substituted (3-Aminopropanoyl)urea derivatives.

Structural Elongation and Branched Architectures via Propyl Chain Variations

The modification of the propyl chain in (3-Aminopropanoyl)urea serves as a fundamental strategy for developing analogues with elongated structures or branched architectures. These synthetic approaches typically involve the use of modified starting materials or the post-synthetic modification of the primary amine.

One common strategy involves the reaction of primary amines with potassium cyanate in an acidic aqueous solution. This method can be adapted to synthesize derivatives with varied propyl chains. For instance, the synthesis of N,N-diethylaminopropylurea has been successfully achieved under these conditions, demonstrating the feasibility of introducing branched alkyl groups at the terminal nitrogen of the aminopropyl moiety. researchgate.net The general reaction involves the in-situ formation of isocyanic acid from potassium cyanate, which then reacts with the primary amine.

Table 1: Synthesis of an N-substituted (3-Aminopropanoyl)urea Derivative

| Starting Amine | Reagent | Conditions | Product |

|---|

Data synthesized from methodology described in reference researchgate.net.

Further elaboration of the propyl chain can be achieved by utilizing longer-chain diamines as starting materials in standard urea synthesis protocols. General methods for synthesizing unsymmetrical ureas, which are applicable here, include the reaction of amines with isocyanates. nih.gov To achieve structural elongation, a diamine with a carbon backbone longer than three carbons would be reacted with a cyanate source or a protected amino-isocyanate equivalent.

Branched architectures can also be introduced by starting with an aminopropane backbone that is substituted at the α or β positions. The synthesis would follow established routes for urea formation, such as the Hofmann rearrangement of a primary amide in the presence of an ammonia source to generate an isocyanate intermediate, which is then trapped by the appropriate amine. organic-chemistry.org

Integration into Cyclic and Polymeric Frameworks

(3-Aminopropanoyl)urea and its protected derivatives are valuable synthons for incorporation into larger, more complex molecular structures like macrocycles and polymers. The bifunctional nature of the molecule—possessing both a nucleophilic amine and a hydrogen-bonding urea group—lends itself to such applications.

Cyclic Frameworks: A notable example involves the synthesis of a novel pyridyl urea-based macrocycle. researchgate.net In this multi-step synthesis, a protected form of (3-Aminopropanoyl)urea, specifically benzyloxycarbonylaminopropyl-3-isocyanate, is reacted with an aminopyridyl moiety. researchgate.net Following a series of deprotection and coupling steps, intramolecular cyclization is achieved. This demonstrates a clear pathway for integrating the aminopropanoyl-urea backbone into a macrocyclic structure. researchgate.net The urea functional group often plays a crucial role in directing the conformation of the resulting macrocycle through intramolecular hydrogen bonding. researchgate.net Generally, cyclic ureas can be prepared from corresponding diamines via intramolecular cyclization using a carbonylating agent. google.com

Polymeric Frameworks: The synthesis of polyureas traditionally involves the reaction of diamines with diisocyanates. However, safer, non-isocyanate methods are gaining prominence. One such approach is the solvent-free melt polycondensation of urea with diamines. rsc.org (3-Aminopropanoyl)urea, after suitable protection and activation of its constituent β-alanine, could serve as a monomer in such polymerizations. For instance, a diamine derivative of (3-Aminopropanoyl)urea could be reacted with urea or a dicarbonate to form polyureas. These polymers derive their material properties from the extensive hydrogen-bonding networks formed by the urea linkages, which act as physical crosslinks. rsc.org

Stereoselective Synthesis and Chiral Derivatization

While the parent (3-Aminopropanoyl)urea is achiral, the introduction of substituents on the propanoyl backbone can create stereocenters, necessitating stereoselective synthetic methods and analytical techniques for determining enantiomeric purity.

Stereoselective Synthesis: The synthesis of chiral derivatives would typically rely on the use of enantiomerically pure starting materials. For example, starting with a chiral 3-aminobutanoic acid derivative would lead to a chiral (3-Aminobutanoyl)urea analogue. The subsequent urea formation steps, such as reaction with an isocyanate or through a Curtius rearrangement, are often designed to be compatible with common protecting groups and proceed without racemization. organic-chemistry.org

Chiral Derivatization: For the analysis and separation of enantiomers, pre-column derivatization with a chiral derivatizing agent (CDA) followed by HPLC is a common and effective technique. nih.govnih.gov The primary amine of a chiral (3-Aminopropanoyl)urea analogue can be reacted with a CDA to form a pair of diastereomers, which can then be separated on a standard achiral reversed-phase column. nih.gov

Several CDAs are suitable for derivatizing primary amines:

Marfey's Reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide reacts with amines to form diastereomeric derivatives that can be separated chromatographically. nih.gov

GITC: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is another effective agent for creating separable diastereomers from chiral amines. nih.gov

S-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester provides an alternative for derivatization. nih.gov

The choice of derivatizing agent can impact the resolution and sensitivity of the analysis. nih.gov This methodology allows for the determination of the enantiomeric purity of synthesized chiral analogues of (3-Aminopropanoyl)urea.

Purification and Isolation Techniques for Research Applications

The purification of (3-Aminopropanoyl)urea and its derivatives is critical for obtaining materials of sufficient purity for research applications. Standard laboratory techniques such as chromatography and crystallization are routinely employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of urea-containing compounds. Reversed-phase HPLC is particularly common for separating urea, its precursors, and related impurities.

For analytical purposes, a reversed-phase C18 column is often used with a mobile phase consisting of a mixture of methanol and water. google.com Detection is typically performed using a UV detector. nih.gov In cases where the target compound lacks a strong chromophore, pre-column derivatization can be employed not only for chiral analysis but also to introduce a UV-active moiety to enhance detection. nih.gov For preparative separations, larger scale HPLC columns are used, allowing for the isolation of the pure compound from reaction mixtures. Solid-phase extraction (SPE) with a C18 sorbent can also be used as a preliminary purification or sample concentration step before HPLC analysis.

Table 2: Representative HPLC Conditions for Urea-Related Compounds

| Parameter | Condition |

|---|---|

| Column | Kromasil-5μm-C18 |

| Mobile Phase | Methanol/Water (e.g., 3:97 v/v) |

| Detector | UV |

Data adapted from a method for urea and its impurities google.com.

Crystallization and Recrystallization Protocols

Crystallization is a powerful and widely used technique for the purification of solid urea derivatives on both small and large scales. The process relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

A common procedure involves dissolving the crude solid urea derivative in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, allowing for the formation of crystals of the pure compound, while impurities remain in the mother liquor. google.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

For ureas containing biuret (B89757) as a common impurity, a specific washing or recrystallization technique can be employed. This involves treating the solid, biuret-containing urea with a saturated aqueous solution of pure urea. google.com This process dissolves the more soluble biuret impurity while leaving the bulk of the desired urea product undissolved. google.com The purified solid can then be separated by filtration or centrifugation and dried. google.com Careful control of temperature during these processes is essential to prevent the thermal decomposition of urea. google.com

Advanced Structural Elucidation and Conformational Analysis of 3 Aminopropanoyl Urea Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of the (3-Aminopropanoyl)urea molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide complementary information, enabling a full description of the molecular framework and its vibrational modes.

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the (3-Aminopropanoyl)urea structure.

¹H NMR spectroscopy provides precise information on the chemical environment of protons in (3-Aminopropanoyl)urea. The spectrum would display distinct signals for the protons of the aminopropyl chain and the amine and urea (B33335) functional groups. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings.

The aminopropyl backbone consists of two methylene (B1212753) groups (—CH₂—) and a terminal primary amine (—NH₂). The methylene group adjacent to the carbonyl (C2) is expected to be deshielded and appear at a lower field compared to the methylene group adjacent to the terminal amine (C3). The protons on the nitrogen atoms of the primary amine and the urea moiety are exchangeable and their signals can be broad. In solvents like DMSO-d₆, these N-H protons are clearly observable. For instance, in related urea-containing structures, the N-H protons of the urea group have been observed at chemical shifts of approximately 6.37 ppm and 8.94 ppm. nih.gov The signals from the nitrogen-bound protons are particularly useful as their chemical shifts provide insight into the molecule's composition and hydrogen-bonding interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for (3-Aminopropanoyl)urea Note: Values are estimates and can vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling with |

|---|---|---|---|

| H -N-C(=O) | ~8.0 - 9.0 | Singlet (broad) | - |

| C(=O)-NH₂ | ~6.0 - 7.0 | Singlet (broad) | - |

| C(=O)-CH₂ - | ~2.4 - 2.6 | Triplet | -CH₂-NH₂ |

| -CH₂ -NH₂ | ~2.8 - 3.0 | Triplet | -CH₂-C(=O)- |

¹³C NMR spectroscopy maps the carbon framework of (3-Aminopropanoyl)urea. The spectrum would show three distinct signals for the carbon atoms of the propanoyl chain and one for the urea carbonyl carbon. The carbonyl carbon of the urea group is characteristically found at a low field, typically in the range of 155–161 ppm. mdpi.com The carbons of the propyl chain would appear at higher fields, with their exact chemical shifts determined by their proximity to the electron-withdrawing carbonyl and amine groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Aminopropanoyl)urea Note: Values are estimates and can vary based on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C =O (Urea) | 155 - 161 |

| C =O (Amide) | 170 - 175 |

| C H₂ (adjacent to C=O) | 35 - 40 |

| C H₂ (adjacent to NH₂) | 38 - 43 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed structure, including connectivity and spatial proximity of atoms. researchgate.netub.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For (3-Aminopropanoyl)urea, a COSY spectrum would show a cross-peak connecting the signals of the two adjacent methylene groups (—CH₂—CH₂—), confirming the propyl chain's connectivity. researchgate.netscribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. scribd.com This experiment would definitively link the proton signal of each methylene group to its corresponding carbon signal in the ¹³C spectrum, simplifying the assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. nih.govrsc.org By analyzing NOESY cross-peaks, it is possible to determine the preferred spatial arrangement of the aminopropyl chain relative to the urea group, which is influenced by factors like intramolecular hydrogen bonding. rsc.orgnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com Specific functional groups have characteristic vibrational frequencies, making these methods excellent for structural confirmation and for studying intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of (3-Aminopropanoyl)urea are dominated by vibrations of the urea and amine groups.

N-H Stretching : The N-H bonds of the primary amine and the urea moiety give rise to stretching vibrations typically observed in the 3500-3200 cm⁻¹ region. mdpi.com The exact position and shape of these bands are highly sensitive to hydrogen bonding. Free N-H groups show sharp bands at higher frequencies, whereas hydrogen-bonded N-H groups result in broader bands at lower frequencies.

C=O Stretching (Amide I band) : The carbonyl (C=O) stretching vibration of the urea group is a very strong and characteristic absorption in the IR spectrum, usually appearing in the 1680-1600 cm⁻¹ range. mdpi.comnih.gov Its position is influenced by resonance and hydrogen bonding. A lower frequency suggests stronger hydrogen bonding to the carbonyl oxygen. nih.gov

N-H Bending (Amide II band) : This vibration involves a combination of N-H in-plane bending and C-N stretching and is found around 1580–1521 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the more symmetric vibrations can be more intense in the Raman spectrum. Analyzing both spectra provides a more complete picture of the molecule's vibrational characteristics and conformational state. rsc.org

Table 3: Characteristic Vibrational Frequencies for (3-Aminopropanoyl)urea

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Amine/Urea | N-H Stretch | 3500 - 3200 | IR, Raman |

| Urea | C=O Stretch (Amide I) | 1680 - 1600 | IR (strong), Raman (weak) |

| Amine/Urea | N-H Bend (Amide II) | 1580 - 1521 | IR |

Infrared and Raman Spectroscopy for Vibrational Modes

Conformational Insights from Spectral Band Shifts

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers significant insights into the conformational states of (3-Aminopropanoyl)urea. The molecule's flexibility, primarily around the C-C and C-N single bonds of the propanoyl chain, allows it to adopt various conformations. These different spatial arrangements influence the molecule's vibrational modes, which are detectable as shifts in the positions of spectral bands.

The key functional groups—the terminal amine (-NH₂), the secondary amine (-NH-), the carbonyl group (C=O), and the primary amide (-NH₂) of the urea moiety—are all involved in hydrogen bonding. The strength and geometry of these intra- and intermolecular hydrogen bonds are conformation-dependent and directly affect the vibrational frequencies.

N-H Stretching: The N-H stretching vibrations, typically observed in the 3200-3500 cm⁻¹ region, are highly sensitive to hydrogen bonding. nih.gov In a non-hydrogen-bonded (e.g., gas phase or dilute solution in a non-polar solvent) conformation, these bands appear at higher frequencies. In the solid state or in polar solvents, where hydrogen bonding is extensive, these bands broaden and shift to lower frequencies (a redshift). The magnitude of this shift can be correlated with the strength of the hydrogen bond, providing clues about the molecular conformation and intermolecular packing. nih.gov

C=O Stretching (Amide I Band): The C=O stretching vibration of the urea group, known as the Amide I band, is typically strong and appears around 1630-1680 cm⁻¹. nih.gov Its exact position is a powerful indicator of the hydrogen-bonding environment. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond lengthens and weakens, causing the Amide I band to shift to a lower wavenumber. rigaku.com Different conformers will exhibit distinct hydrogen bonding patterns, leading to variations in this band's position.

N-H Bending and C-N Stretching (Amide II and III Bands): The Amide II band (around 1550-1620 cm⁻¹), resulting from a mix of N-H bending and C-N stretching, and the Amide III band (around 1250-1350 cm⁻¹), are also sensitive to conformation. Changes in the dihedral angles of the molecular backbone alter the coupling between these vibrational modes, causing shifts in their respective band positions. carleton.edu

By analyzing these spectral shifts, often aided by computational modeling, researchers can deduce the predominant conformations of (3-Aminopropanoyl)urea in different physical states. For example, comparing the spectrum of a crystalline sample to that of a dilute solution can reveal conformational changes that occur upon dissolution. Isotopic substitution, such as replacing hydrogen with deuterium, can also be employed to decouple vibrations and assign specific bands to the corresponding functional groups, further refining the conformational analysis. dovepress.com

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of (3-Aminopropanoyl)urea and elucidating its structure through controlled fragmentation. The nominal molecular weight of (3-Aminopropanoyl)urea (C₄H₉N₃O₂) is 131.15 g/mol . High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

When subjected to ionization, most commonly Electron Ionization (EI), the molecule is converted into a positively charged molecular ion (M•⁺), which is often unstable. The 70 eV standard energy used in EI provides sufficient energy to not only ionize the molecule but also to induce extensive fragmentation. researchgate.netunits.it The resulting fragmentation pattern is a fingerprint of the molecule's structure.

The fragmentation pathways for (3-Aminopropanoyl)urea can be predicted based on the stability of the resulting ions and neutral losses. Key fragmentation mechanisms include:

Alpha-Cleavage: This involves the cleavage of a bond adjacent to a functional group. For (3-Aminopropanoyl)urea, alpha-cleavage next to the amine and carbonyl groups is expected.

Cleavage of the C-C bond alpha to the terminal amino group can result in the loss of a •CH₂NH₂ radical, leading to a fragment ion.

Cleavage of the bonds adjacent to the urea's carbonyl group is a very common pathway for amides and ketones. nih.govarxiv.org This can lead to the formation of stable acylium ions.

Loss of Small Neutral Molecules: The molecular ion can stabilize by ejecting small, stable neutral molecules.

Loss of Ammonia (B1221849) (NH₃): The terminal primary amine group or the urea moiety can lead to the loss of an ammonia molecule (17 Da).

Loss of Water (H₂O): While not as direct, rearrangement reactions can sometimes facilitate the loss of a water molecule (18 Da).

Loss of Urea-related fragments: Cleavage can result in the loss of isocyanic acid (HNCO, 43 Da) or urea itself (60 Da) through rearrangement processes.

A hypothetical fragmentation pattern is outlined in the table below, showing potential fragment ions and their corresponding mass-to-charge ratios (m/z).

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Fragment Structure | Cleavage Type |

| 131 (M•⁺) | •NH₂ | 115 | [C₄H₇N₂O]⁺ | Bond Cleavage |

| 131 (M•⁺) | NH₃ | 114 | [C₄H₆N₂O]•⁺ | Rearrangement & Loss |

| 131 (M•⁺) | •CONH₂ | 87 | [C₃H₇N₂]⁺ | Alpha-Cleavage |

| 131 (M•⁺) | HNCO | 88 | [C₃H₈N₂]•⁺ | Rearrangement & Loss |

| 88 | •CH₂CH₂NH₂ | 44 | [CH₄N]⁺ | Alpha-Cleavage |

| 131 (M•⁺) | •CH₂CH₂CONH₂ | 57 | [C₂H₅N₂]⁺ | Bond Cleavage |

This table is predictive and based on general fragmentation rules. Actual experimental data would be required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one. The chromophores within (3-Aminopropanoyl)urea are the non-bonding (n) electrons on the oxygen and nitrogen atoms and the pi (π) electrons of the carbonyl double bond.

The primary electronic transition expected for (3-Aminopropanoyl)urea is an n → π (n-to-pi-star) transition. This transition involves promoting a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom into the empty, anti-bonding π orbital of the C=O double bond.

Characteristics of the n → π Transition:*

This type of transition is typically weak, meaning it has a low molar absorptivity (ε).

For simple, non-conjugated carbonyl compounds like ketones and amides, the n → π* absorption band usually appears in the 270–300 nm range. researchgate.net

In the case of urea and its derivatives, this absorption is often observed at shorter wavelengths, typically below 250 nm. For instance, carbon dots synthesized from citric acid and urea show an absorption band around 345 nm attributed to the n → π* transition of C=O bonds within the structure. nih.gov

(3-Aminopropanoyl)urea lacks any extended conjugated π-systems. Molecules with conjugated double bonds show strong π → π* transitions at longer wavelengths (>200 nm). nih.gov Since there is no conjugation between the urea's carbonyl group and other π systems in this molecule, any π → π* transition would occur at a much shorter wavelength, likely in the far-UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers.

Therefore, the UV-Vis spectrum of (3-Aminopropanoyl)urea is expected to be relatively simple, characterized by a weak absorption band in the UV region corresponding to the n → π* transition of the urea carbonyl group. The exact position (λ_max) of this peak can be influenced by the solvent, as polar, hydrogen-bonding solvents can stabilize the non-bonding ground state, often leading to a hypsochromic (blue) shift.

Diffraction Techniques for Solid-State Structures

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms and molecules in the solid state. By analyzing how a crystalline sample scatters a beam of radiation, such as X-rays, one can deduce the precise geometry of the crystal lattice and the structure of the molecule within it.

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Packing

Single crystal X-ray diffraction (SCXRD) is the most powerful method for determining the unambiguous three-dimensional structure of a molecule. rigaku.com It provides precise coordinates for each atom (excluding hydrogen, which is often difficult to locate), allowing for the determination of exact bond lengths, bond angles, and torsion angles. For chiral molecules, SCXRD can establish the absolute configuration.

Although specific experimental data for (3-Aminopropanoyl)urea is not publicly available, the principles of SCXRD allow for a detailed prediction of the structural information that would be obtained. The analysis would reveal:

Molecular Conformation: The exact conformation of the molecule in the crystalline state, defining the torsion angles of the flexible aminopropanoyl chain.

Hydrogen Bonding Network: The primary force governing the crystal packing in (3-Aminopropanoyl)urea would be extensive hydrogen bonding. The terminal -NH₂, urea -NH-, and urea -NH₂ groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. SCXRD would map this complex three-dimensional network precisely. Urea-containing molecules are known to form predictable hydrogen-bonding motifs, such as dimers involving R²₂(8) graph set notations, which would be clearly identified. rsc.org

The resulting crystal structure would provide a definitive, static picture of the molecule in the solid state, serving as a crucial reference for computational and other spectroscopic studies.

Powder X-ray Diffraction (XRD) for Crystalline Phase Identification and Unit Cell Parameters

Powder X-ray diffraction (PXRD) is a vital technique used to analyze polycrystalline materials. carleton.edu Instead of a single crystal, a finely ground powder containing thousands of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase. units.it

Key applications of PXRD for (3-Aminopropanoyl)urea would include:

Phase Identification: The PXRD pattern is unique to a compound's crystal structure. It could be used to confirm the identity of a synthesized batch by comparing its pattern to a standard reference.

Polymorph Screening: (3-Aminopropanoyl)urea may exist in different crystalline forms, or polymorphs, each having a distinct PXRD pattern. This technique is essential for identifying and distinguishing between these forms.

Purity Analysis: The presence of crystalline impurities would be detected as additional peaks in the diffraction pattern.

Unit Cell Determination: Although less precise than SCXRD, the positions of the diffraction peaks can be used to determine the dimensions (a, b, c, α, β, γ) of the crystal's unit cell through a process called indexing. pdx.edu

While no specific PXRD pattern for (3-Aminopropanoyl)urea is available in the literature, the table below shows representative data for pure urea as an example of what a PXRD dataset includes.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 22.1 | 4.02 | 60 |

| 24.5 | 3.63 | 45 |

| 29.3 | 3.05 | 100 |

| 35.5 | 2.53 | 75 |

| 37.2 | 2.42 | 30 |

| Data is illustrative for pure urea and not (3-Aminopropanoyl)urea. researchgate.net |

Microscopic and Surface Characterization

Microscopy techniques, particularly those involving electron beams, are used to visualize the morphology, or the external shape and surface texture, of crystalline materials. While diffraction methods provide atomic-level structural detail, techniques like Scanning Electron Microscopy (SEM) reveal the macroscopic habit of the crystals.

For (3-Aminopropanoyl)urea, SEM analysis would provide high-resolution images of the crystal surfaces. This would allow for the characterization of:

Crystal Habit: The characteristic external shape of the crystals (e.g., needles, plates, prisms). This morphology is a consequence of the underlying crystal structure and the conditions during crystallization.

Surface Topography: Features such as crystal faces, edges, steps, and defects on the crystal surface could be visualized. researchgate.net

Particle Size and Distribution: SEM can be used to determine the size range and uniformity of particles in a powdered sample.

While no specific SEM images for (3-Aminopropanoyl)urea are available, studies on related materials show that aminopropyl and urea functionalizations can lead to diverse morphologies, from uniform microspheres to functionalized films on various substrates. undip.ac.idutwente.nl The analysis of pure (3-Aminopropanoyl)urea would likely reveal well-defined crystalline particles, the exact shape of which would depend on the crystallization solvent and conditions. This morphological information is crucial in materials science, as properties like flowability and dissolution rate can depend on particle shape and size.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. By scanning the surface with a focused beam of electrons, it reveals information about morphology, texture, and particle size and shape.

For (3-Aminopropanoyl)urea, SEM analysis would be instrumental in characterizing its solid-state form, such as determining whether it exists as a crystalline or amorphous solid. It would reveal the habit and size of its crystals or the texture of its particles. In studies on related materials, such as urea-formaldehyde resins and urea microcapsules, SEM has been effectively used to observe their structure. For instance, research on urea-formaldehyde (UF) resin cured in contact with wood revealed the presence of globular particles and various crystalline structures, including fan-shaped and needle-shaped crystals. cnrs.fr Similarly, SEM analysis of urea microcapsules has shown them to have a generally spherical shape with a rough surface texture. researchgate.net In other applications, urea has been used as a shape-controlling agent, influencing the formation of structures like hierarchic microspheres and flower-like morphologies in bismuth oxybromide samples. mdpi.com

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, allowing for the visualization of nanoscale features. By passing a beam of electrons through an ultrathin specimen, TEM can reveal details about the internal structure, crystallinity, and morphology at the nanoscale.

While TEM images specific to (3-Aminopropanoyl)urea are not available in the surveyed literature, the technique's application is crucial for advanced materials development. For example, in a study creating nanoparticles from a different urea derivative, TEM images confirmed that the resulting drug-loaded particles were spherical, non-porous, and well-dispersed, with sizes under 200 nm. nih.gov In research on UF resins, TEM observations confirmed the presence of spherical, globular particles as a primary component of the resin's architecture within wood cell lumens. cnrs.fr For (3-Aminopropanoyl)urea, TEM could be employed to study the ultrastructure of its crystals, identify any nanoscale pores or defects, and characterize its form if prepared as a nanoparticle or within a composite material.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. An AFM uses a mechanical probe to "feel" the surface, allowing for imaging at the nanometer scale without the need for vacuum conditions. This is particularly advantageous for delicate biological or polymeric samples.

Specific AFM studies on (3-Aminopropanoyl)urea were not identified in existing research. However, AFM would be an ideal tool for quantifying its surface roughness with sub-nanometer accuracy and providing detailed 3D visualization of its crystal facets or film surface. The technique is widely used to characterize membrane surfaces and foulants in processes where urea may be present, measuring surface topography and roughness to understand fouling mechanisms. researchgate.net Compared to SEM, AFM offers superior resolution for 3D imaging and can operate in liquid environments, which prevents the potential distortion of samples that can occur with the preparation methods required for electron microscopy. researchgate.net

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques are fundamental in characterizing the stability and phase behavior of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition temperatures, melting points, and other thermally induced transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability of a material, identify decomposition temperatures, and quantify the composition of multi-component systems.

While a specific TGA thermogram for (3-Aminopropanoyl)urea is not available, extensive research on urea provides a strong reference for its expected thermal behavior. The thermal decomposition of urea is known to be a multi-step process. TGA studies show that after its melting point, urea begins to decompose, producing species such as ammonia and isocyanic acid. researchgate.net A typical analysis of urea shows a significant mass loss corresponding to this decomposition, which generally begins above 150°C and proceeds in distinct stages. researchgate.net

For (3-Aminopropanoyl)urea, a TGA curve would be expected to show a different, likely more complex, decomposition profile due to the presence of the aminopropanoyl group. The analysis would identify the onset temperature of decomposition, which is a key indicator of its thermal stability compared to unsubstituted urea.

| Temperature Range (°C) | Process | Key Observations |

|---|---|---|

| ~133-150 °C | Melting | No significant mass loss; endothermic event observed in DSC. researchgate.net |

| >150 °C | Initial Decomposition | Significant mass loss begins, associated with the release of ammonia and isocyanic acid. researchgate.net |

| Higher Temperatures | Further Decomposition | Additional mass loss stages corresponding to the breakdown of intermediate products like biuret (B89757) and cyanuric acid. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

Specific DSC data for (3-Aminopropanoyl)urea is not present in the reviewed literature. However, studies on urea and its inclusion complexes provide clear examples of the data DSC can yield. For pure urea, DSC analysis shows a sharp endothermic peak corresponding to its melting point, which is consistently reported at approximately 132-133°C. researchgate.net Following the melting peak, broader endothermic events may be observed which correspond to the multi-step decomposition process also seen in TGA.

The introduction of the aminopropanoyl substituent would be expected to significantly alter the melting point of (3-Aminopropanoyl)urea relative to urea. The presence of the additional amine and carbonyl groups, and the longer carbon chain, would influence the intermolecular forces (e.g., hydrogen bonding) that define the crystal lattice energy, thereby changing the temperature and enthalpy of melting. A DSC analysis would precisely quantify this melting point and the associated enthalpy change (ΔH).

| Transition | Approximate Temperature (°C) | Type of Event | Source |

|---|---|---|---|

| Melting Point (Tm) | 132.5 - 133 °C | Endothermic | researchgate.net |

| Decomposition | >150 °C | Endothermic |

Theoretical Chemistry and Computational Modeling of 3 Aminopropanoyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and related characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For (3-Aminopropanoyl)urea, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze its bonding characteristics.

A key feature of the urea (B33335) moiety is the delocalization of the lone pairs of electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov This resonance results in partial double-bond character for the C-N bonds within the urea core, leading to a planarity that restricts rotation. nih.gov The calculations would quantify bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's lowest energy state. The aminopropanoyl chain introduces additional flexibility, but the electronic environment of the adjacent amide bond would also be characterized by electron delocalization.

Table 1: Predicted Geometric Parameters for (3-Aminopropanoyl)urea from DFT Calculations

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length (Å) | C=O (Urea) | ~1.24 Å | Typical double bond length, shortened by conjugation. |

| C-N (Urea) | ~1.36 Å | Shorter than a typical C-N single bond due to resonance. | |

| C=O (Amide) | ~1.23 Å | Standard amide carbonyl bond length. | |

| C-N (Amide) | ~1.34 Å | Exhibits partial double-bond character. | |

| Bond Angle (°) | N-C-N (Urea) | ~118° | Reflects sp² hybridization of the central carbon. |

| O=C-N (Urea) | ~121° | Consistent with trigonal planar geometry. | |

| C-N-C (Amide) | ~122° | Indicates planarity around the amide nitrogen. |

The presence of multiple single bonds in the propanoyl chain of (3-Aminopropanoyl)urea allows for significant conformational freedom. A systematic conformational search or potential energy surface (PES) scan would be necessary to identify the various stable conformers and the energy barriers separating them.

Low-energy conformers (energy minima) would likely differ in the torsion angles of the N-C, C-C, and C-N bonds of the aliphatic chain. These calculations would reveal the most probable shapes the molecule adopts. It is plausible that certain conformers are stabilized by intramolecular hydrogen bonds, for instance, between the terminal amino group (–NH₂) and the carbonyl oxygen of the urea or amide group. Computational studies on short, flexible peptides often reveal similar dynamics and the importance of such non-covalent interactions in defining structural preferences. biorxiv.orgplos.org The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution.

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. arxiv.org The MEP illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. For (3-Aminopropanoyl)urea, the MEP would highlight key reactive sites.

Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. These would be located around the two carbonyl oxygen atoms and the nitrogen of the terminal amino group, which possess lone pairs of electrons. materials.international Conversely, regions of positive potential (colored blue) have lower electron density and are prone to nucleophilic attack. These would be concentrated around the acidic protons of the urea and amine N-H groups. materials.international This analysis is crucial for predicting how the molecule will interact with other molecules, including solvent molecules and biological receptors, primarily through hydrogen bonding. mdpi.com

Table 2: Predicted Electrostatic Potential Regions of (3-Aminopropanoyl)urea

| Region | Location | Potential | Predicted Interaction |

| Negative | Urea & Amide Carbonyl Oxygens | High Negative (Red) | Hydrogen Bond Acceptor, Site for Electrophiles |

| Negative | Terminal Amino Nitrogen | Moderate Negative | Hydrogen Bond Acceptor, Protonation Site |

| Positive | Urea & Amide N-H Protons | High Positive (Blue) | Hydrogen Bond Donor, Site for Nucleophiles |

| Positive | Terminal Amino N-H Protons | Moderate Positive | Hydrogen Bond Donor |

Quantum chemical calculations can accurately predict spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For (3-Aminopropanoyl)urea, the predicted spectrum would show characteristic peaks corresponding to specific bond vibrations. These include N-H stretching vibrations for the amine and urea groups (typically 3300-3500 cm⁻¹), C=O stretching for the two distinct carbonyl groups (amide I band, ~1650-1700 cm⁻¹), and N-H bending vibrations (~1550-1650 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used with DFT to predict NMR chemical shifts. For ¹H NMR, distinct signals would be predicted for the protons on the terminal NH₂, the urea NH and NH₂, and the two methylene (B1212753) (–CH₂–) groups of the propanoyl chain. For ¹³C NMR, four signals would be expected for the four carbon atoms: the two carbonyl carbons and the two methylene carbons, each in a unique chemical environment.

Table 3: Predicted Characteristic Spectroscopic Data for (3-Aminopropanoyl)urea

| Spectroscopy | Feature | Predicted Region | Assignment |

| IR | N-H Stretch | 3300-3500 cm⁻¹ | -NH₂ and -NH- groups |

| C=O Stretch | 1650-1700 cm⁻¹ | Urea and Amide Carbonyls | |

| N-H Bend | 1550-1650 cm⁻¹ | -NH₂ and -NH- groups | |

| ¹H NMR | Chemical Shift | 6.0-8.5 ppm | Urea/Amide N-H protons |

| Chemical Shift | 2.5-3.5 ppm | -CH₂- protons | |

| ¹³C NMR | Chemical Shift | 160-175 ppm | C=O (Carbonyl) carbons |

| Chemical Shift | 30-45 ppm | -CH₂- carbons |

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a solution environment. researchgate.net

To study (3-Aminopropanoyl)urea in a biologically relevant context, an MD simulation would typically place the molecule in a periodic box filled with explicit water molecules. pnas.org The simulation, governed by a classical force field (like AMBER or GROMOS), would track the motions of every atom over a timescale of nanoseconds to microseconds.

These simulations would reveal how the molecule tumbles and changes its conformation in water. acs.org A primary focus would be on the hydrogen bonding network between the solute and solvent. The urea and amine groups would act as both hydrogen bond donors and acceptors, forming transient bonds with surrounding water molecules. aip.org The simulations would allow for the calculation of properties such as the radial distribution function, which describes the probability of finding a water molecule at a certain distance from a specific atom on the solute. This provides a detailed picture of the molecule's hydration shell and how it influences the structure and dynamics of the surrounding water. The flexibility of the aliphatic chain would be fully explored, showing rapid interconversion between different conformers in the solution phase. nih.gov

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of (3-Aminopropanoyl)urea are significantly influenced by its surrounding solvent environment. Computational models are invaluable tools for dissecting these complex solute-solvent interactions. The polarity of the solvent, its ability to form hydrogen bonds, and its bulk dielectric properties can all modulate the conformational landscape of the molecule.

In the gas phase, or in a non-polar solvent, the conformation of (3-Aminopropanoyl)urea is primarily dictated by intramolecular hydrogen bonding. The amine and urea functional groups can form internal hydrogen bonds, leading to a more compact, folded structure. However, in polar protic solvents such as water, solvent molecules competitively form hydrogen bonds with the polar groups of (3-Aminopropanoyl)urea. This interaction with the solvent can disrupt the intramolecular hydrogen bonds, favoring more extended molecular conformations. nih.gov

Computational studies, typically employing Density Functional Theory (DFT) with a suitable basis set and a continuum solvation model (like the Polarizable Continuum Model, PCM), can quantify these effects. By calculating the relative energies of different conformers in various solvents, a picture of the conformational preferences emerges.

Illustrative Data Table: Calculated Relative Energies of (3-Aminopropanoyl)urea Conformers in Different Solvents

| Conformer | Gas Phase (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) | DMSO (Relative Energy, kcal/mol) |

| Folded | 0.00 | 2.50 | 1.80 |

| Extended | 3.10 | 0.00 | 0.50 |

| Twisted | 1.50 | 1.20 | 0.00 |

Note: This table is a hypothetical representation based on general principles of solvent effects on similar molecules and is intended for illustrative purposes.

The data illustrates that in the gas phase, a folded conformer stabilized by intramolecular hydrogen bonds is the most stable. In a polar protic solvent like water, an extended conformer that can maximize hydrogen bonding with the solvent becomes energetically favorable. In a polar aprotic solvent like DMSO, a twisted conformer might be preferred due to a balance of dipole-dipole interactions and some hydrogen bonding. These solvent-induced conformational changes have significant implications for the molecule's reactivity and its ability to bind to other molecules or surfaces.

Mechanistic Pathway Elucidation through Computational Insights

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving (3-Aminopropanoyl)urea. By mapping out the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed understanding of the reaction pathway.

A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the reaction barrier or activation energy) determine the rate of the reaction. savemyexams.commit.edu Computational methods, particularly DFT, are adept at locating and characterizing transition state structures. For a reaction involving (3-Aminopropanoyl)urea, such as an intramolecular cyclization or its interaction with another molecule, the geometry of the transition state reveals the precise arrangement of atoms as bonds are being broken and formed.

The activation energy, which is the difference in energy between the reactants and the transition state, can be calculated. acs.org A lower activation energy corresponds to a faster reaction rate. Solvent effects can also significantly alter the energy of the transition state and thus the reaction barrier.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction of (3-Aminopropanoyl)urea

| Reaction Pathway | Solvent | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | Gas Phase | 35.2 |

| Intramolecular Cyclization | Water | 28.5 |

| Reaction with Formaldehyde | DMSO | 21.7 |

Note: This table presents hypothetical data to illustrate how activation energies for reactions involving (3-Aminopropanoyl)urea might be calculated and how they can vary with the reaction type and solvent.

A reaction energy profile provides a graphical representation of the energy changes that occur as reactants are converted into products, passing through any transition states and intermediates. chemguide.co.ukresearchgate.net These profiles are constructed from the calculated energies of the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

For processes such as the adsorption and desorption of (3-Aminopropanoyl)urea onto a surface, kinetic models can be applied to the experimental data, and the parameters of these models can be rationalized through computational insights. The Higuchi and Hill models are often used to describe release kinetics from a matrix or adsorption phenomena.

The Higuchi model is frequently used to describe the release of a substance from a matrix, often in a controlled-release system. The amount of substance released is proportional to the square root of time. This model is applicable to the release of (3-Aminopropanoyl)urea when it is incorporated into a carrier material. For instance, in studies of urea release from functionalized mesoporous silica, the Higuchi model has been shown to provide a good fit to the experimental data, suggesting a diffusion-controlled release mechanism. undip.ac.idmdpi.com

The Hill model can be used to describe the binding of ligands to macromolecules or surfaces, accounting for cooperativity. In the context of (3-Aminopropanoyl)urea, this model could be applied to its adsorption onto a surface where the binding of one molecule influences the binding of subsequent molecules.

Illustrative Data Table: Kinetic Parameters for the Adsorption/Desorption of (3-Aminopropanoyl)urea based on Kinetic Models

| Kinetic Model | Parameter | Value | R² |

| Higuchi Model (Release) | Higuchi Constant (kH) | 0.85 (%/min^0.5) | 0.985 |

| Hill Model (Adsorption) | Hill Coefficient (n) | 1.5 | 0.992 |

| Dissociation Constant (Kd) | 2.3 mM |

Note: This table provides illustrative kinetic parameters that could be obtained by fitting experimental data for the release or adsorption of (3-Aminopropanoyl)urea to the Higuchi and Hill models.

The parameters obtained from these models, such as the Higuchi constant or the Hill coefficient, provide quantitative measures of the kinetics of the process. Computational modeling can further illuminate the molecular interactions that give rise to these observed kinetic behaviors. For example, DFT calculations can be used to determine the binding energy of (3-Aminopropanoyl)urea to a surface, providing a theoretical basis for the experimentally observed adsorption kinetics.

Mechanistic Investigations of Molecular Interactions and Recognition Involving 3 Aminopropanoyl Urea

Hydrogen Bonding Network Characterization

The capacity of urea (B33335) and its derivatives to form robust and directional hydrogen bonds is a cornerstone of their chemical behavior, driving self-assembly, molecular recognition, and biological activity. The (3-Aminopropanoyl)urea molecule possesses multiple hydrogen bond donor and acceptor sites, enabling the formation of complex and stable networks.

Intramolecular and Intermolecular Hydrogen Bond Formation

(3-Aminopropanoyl)urea can engage in both intramolecular and intermolecular hydrogen bonding. The urea moiety contains two N-H groups that are effective hydrogen bond donors and a carbonyl oxygen that is a strong hydrogen bond acceptor. Additionally, the terminal aminopropyl group provides two more N-H donors and a nitrogen atom with a lone pair that can act as an acceptor.

Intramolecular Hydrogen Bonding: The flexible propanoyl linker allows the terminal amino group to fold back and form an intramolecular hydrogen bond with the urea's carbonyl oxygen. This interaction would create a stable six-membered ring structure. Such internal hydrogen bonds can pre-organize the molecule into specific conformations, which can influence its binding properties and reactivity.

Intermolecular Hydrogen Bonding: Urea derivatives are well-known for their strong tendency to form intermolecular hydrogen bonds, leading to self-assembly into tapes, sheets, or other supramolecular structures. In the case of (3-Aminopropanoyl)urea, the urea N-H donors of one molecule can interact with the carbonyl oxygen of another, forming characteristic head-to-tail dimeric or polymeric chains. Furthermore, the terminal amino groups can participate in this network, bridging different chains and creating a more complex three-dimensional architecture.

Table 1: Potential Hydrogen Bond Donors and Acceptors in (3-Aminopropanoyl)urea

| Functional Group | Donor/Acceptor Site | Type |

|---|---|---|

| Acylurea | Carbonyl Oxygen (C=O) | Acceptor |

| Acyl N-H | Donor | |

| Terminal N-H | Donor | |

| Amino (propyl) | Amine Nitrogen (N) | Acceptor |

| Amine N-H | Donor |

Influence of Substituents and Environment on Hydrogen Bonding Strength

The strength and prevalence of hydrogen bonds are highly sensitive to both the molecular structure and the surrounding environment.

Environmental Effects: The solvent plays a critical role in modulating hydrogen bonding interactions. In nonpolar solvents, the intermolecular hydrogen bonds of (3-Aminopropanoyl)urea would be at their strongest, promoting self-association. In polar, competitive solvents like water or dimethyl sulfoxide (DMSO), the solvent molecules themselves can act as hydrogen bond donors or acceptors. These solvent interactions compete with the solute's self-association, potentially disrupting the formation of extended hydrogen-bonded networks and favoring interactions with the solvent instead. The balance between intramolecular, intermolecular, and solvent-solute hydrogen bonding dictates the conformational preferences and aggregation state of the molecule in solution.

Host-Guest Chemistry and Molecular Recognition

The directional and potent hydrogen bonding capabilities of the acylurea group make (3-Aminopropanoyl)urea a potential candidate for applications in host-guest chemistry, particularly in the recognition of anions.

Anion Binding Mechanisms and Selectivity (e.g., Halides, Oxoanions)

Neutral urea-based receptors are highly effective at binding and recognizing anions through hydrogen bonding interactions. The two N-H groups of the urea moiety can act in concert to chelate an anionic guest. The partial positive charge on the hydrogen atoms of the urea N-H groups creates a favorable electrostatic interaction with negatively charged species.

Binding Mechanisms:

Halides: For spherical anions like fluoride (F⁻) and chloride (Cl⁻), the urea cleft can provide a complementary binding pocket, forming two hydrogen bonds to the anion.

Oxoanions: For anions with multiple oxygen atoms, such as sulfate (SO₄²⁻), phosphate (PO₄³⁻), and carboxylates (e.g., acetate, CH₃COO⁻), the urea N-H groups can form bidentate hydrogen bonds to two of the oxygen atoms. This interaction is often highly directional and geometry-dependent.

The selectivity of urea-based receptors is governed by a combination of the anion's basicity, size, and geometry. Generally, more basic anions form stronger hydrogen bonds. The binding affinity often follows the trend of F⁻ > CH₃COO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻ > I⁻. Tripodal receptors built with urea units show particularly high affinity and selectivity for oxoanions like phosphate and sulfate due to the formation of multiple, pre-organized hydrogen bonds. While (3-Aminopropanoyl)urea is a simpler molecule, the principles of anion recognition by its acylurea group remain the same.

Table 2: Representative Binding Affinities (Kₐ, M⁻¹) for Urea-Based Receptors with Various Anions in DMSO-containing solutions

Data is generalized from studies on tripodal urea receptors to illustrate typical selectivity trends.

| Anion | Typical Binding Affinity Range (Kₐ, M⁻¹) | Primary Interaction Mode |

|---|---|---|

| F⁻ | High (e.g., > 10³) | Strong H-bonds due to high basicity |

| Cl⁻ | Moderate (e.g., 10² - 10³) | Chelating H-bonds |

| Br⁻ | Low (e.g., < 10²) | Weaker H-bonds due to lower basicity |

| I⁻ | Very Low / Negligible | Weakest H-bonds |

| H₂PO₄⁻ | Very High (e.g., > 10⁴) | Strong, directional bidentate H-bonds |

| HSO₄⁻ | High (e.g., > 10³) | Bidentate H-bonds |

| CH₃COO⁻ | High (e.g., > 10³) | Strong bidentate H-bonds |

Ligand-Substrate Interactions in Catalytic Systems

Urea and thiourea derivatives have emerged as powerful hydrogen-bond-donor organocatalysts. They can activate electrophilic substrates by forming non-covalent interactions, mimicking the role of enzymes. The (3-Aminopropanoyl)urea molecule, with its accessible N-H groups, could potentially function in a similar capacity.

The catalytic mechanism typically involves the urea moiety's two N-H groups forming hydrogen bonds with an electronegative atom (often a carbonyl oxygen) on the substrate molecule. This interaction polarizes the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. For instance, in an aldol or Michael reaction, the urea could activate the carbonyl group of an aldehyde or ketone. While complex catalytic systems often employ more rigid or specialized urea derivatives, the fundamental activating principle of ligand-substrate hydrogen bonding would apply to (3-Aminopropanoyl)urea.

The catalytic hydrogenation of urea derivatives themselves has also been reported, using transition metal pincer complexes to convert them into amines and methanol or formamides. This highlights the reactivity of the urea core under specific catalytic conditions.

Complexation Studies with Metal Cations (where applicable)

Urea and its derivatives are versatile ligands capable of coordinating with a wide range of metal cations. Coordination typically occurs through the carbonyl oxygen atom, which acts as a Lewis base. The terminal amino group in (3-Aminopropanoyl)urea provides a second potential coordination site, allowing it to act as a bidentate N,O-donor ligand.

This chelation could lead to the formation of stable five- or six-membered rings with a metal center. The specific coordination mode and the stability of the resulting complexes would depend on the nature of the metal ion, including its size, charge, and preferred coordination geometry. Acylthiourea derivatives, which are structurally similar, are known to coordinate with metals like Ni(II), Cu(II), Pt(II), Pd(II), Au(I), and Ag(I) through their oxygen and sulfur atoms. By analogy, (3-Aminopropanoyl)urea is expected to form stable complexes with various transition metals.

Table 3: Metal Cations Known to Form Complexes with Urea and its Derivatives

This table lists metals that commonly coordinate with the urea functionality, typically via the carbonyl oxygen.

| Metal Ion | Common Oxidation State(s) |

|---|---|

| Copper | Cu(II) |

| Nickel | Ni(II) |

| Cobalt | Co(II) |

| Iron | Fe(II), Fe(III) |

| Zinc | Zn(II) |

| Palladium | Pd(II) |

| Platinum | Pt(II) |

| Silver | Ag(I) |

| Gold | Au(I) |

Proton Transfer Dynamics in Urea-Based Systems

Proton transfer is a fundamental chemical process, and in urea-based systems, it represents a case of coupled ultrafast electronic and structural dynamics. researchgate.net Understanding these dynamics is crucial for elucidating the behavior of molecules like (3-Aminopropanoyl)urea in various chemical and biological environments. Mechanistic investigations, particularly using advanced spectroscopic techniques, have provided significant insights into these processes on femtosecond timescales.

Recent studies employing femtosecond time-resolved X-ray absorption spectroscopy (trXAS) have successfully probed the ultrafast proton-transfer dynamics in aqueous urea solutions following ionization. molec2022.org This technique is uniquely suited for such investigations due to its element and site-specific nature, allowing researchers to distinguish between nuclear and electronic dynamics. researchgate.netmolec2022.org When urea molecules in a concentrated aqueous solution are ionized, a proton transfer event occurs between urea molecules within dimers. molec2022.orgelsevierpure.com This process is exceptionally rapid, with spectral features indicating the transfer appearing around 100 femtoseconds (fs) and reaching a stable state by approximately 700 fs. molec2022.org

The mechanism involves the valence ionization of a urea dimer, which triggers the transfer of a proton from one urea molecule to the other. molec2022.org Quantum-mechanical and molecular dynamics (QM/MM) calculations support these experimental findings, showing that the shift in absorption bands in the X-ray spectra directly traces the movement of the charged proton. researchgate.netmolec2022.org Concurrently, the increasing intensity of these spectral features reflects the rearrangement of the electronic structure, specifically the growing amplitude of the valence hole at the carbon atom. molec2022.org This demonstrates a remarkable capability to disentangle the structural dynamics (the proton moving) from the electronic-structure rearrangements. researchgate.netmolec2022.org

The concentration of the urea solution is a critical factor in these dynamics. In a 10 M aqueous urea solution, the signature of proton transfer is clearly observed. However, at a lower concentration of 5 M, this phenomenon is not detected, which is supported by calculations showing a lack of proton transfer in ionized urea-water complexes. researchgate.net This suggests that the formation of urea dimers is a prerequisite for this specific ultrafast proton transfer mechanism.

In the context of (3-Aminopropanoyl)urea, these findings imply that both intramolecular and intermolecular proton transfer events are possible. The presence of the aminopropanoyl group introduces additional proton donor and acceptor sites. The dynamics would likely be influenced by factors such as concentration, pH, and the presence of other molecules capable of forming hydrogen bonds. Computational studies on related molecules like phenyl urea have investigated the pathways for proton transfer between nitrogen atoms, finding that intermolecular transfer is a primary and very fast process. nih.gov For (3-Aminopropanoyl)urea, similar rapid proton exchange between the terminal amino group, the amide nitrogens, and the urea nitrogens can be anticipated.

Key Findings in Proton Transfer Dynamics of Urea Systems

| Phenomenon | Timescale | Methodology | Key Observation | Reference |

|---|---|---|---|---|

| Ionization-Induced Proton Transfer | ~100 fs to 700 fs | Femtosecond Time-Resolved X-ray Absorption Spectroscopy (trXAS) | Spectral features show proton transfer occurs in ionized urea dimers in concentrated aqueous solutions. | molec2022.org |

| Electronic & Nuclear Dynamics | Femtoseconds | trXAS and QM/MM Calculations | Shift in absorption bands traces proton movement, while intensity change traces electronic rearrangement. | researchgate.netmolec2022.org |

| Concentration Dependence | - | trXAS | Proton transfer observed at 10 M urea concentration but not at 5 M, indicating the necessity of dimer formation. | researchgate.net |

| Intermolecular Transfer Pathway | - | Density Functional Theory (DFT) | Computational studies on phenyl urea suggest intermolecular proton transfer is the primary pathway. | nih.gov |

Interfacial Adsorption and Desorption Mechanisms

The interaction of (3-Aminopropanoyl)urea with surfaces is governed by a combination of factors inherent to its molecular structure, including its potential for hydrogen bonding, electrostatic interactions, and hydrophobic effects. The urea moiety, the amide linkage, and the terminal amino group all contribute to its interfacial behavior.

The adsorption of urea and its derivatives onto various surfaces is often a multifaceted process involving both physisorption and chemisorption. biomedres.us The primary mechanisms include:

Hydrogen Bonding: The urea group can form multiple hydrogen bonds, acting as both a hydrogen bond donor (via N-H groups) and acceptor (via the C=O group). biomedres.usysu.am This is a dominant interaction mechanism with polar and functionalized surfaces. For instance, studies on activated carbon fibers have shown that the presence of carboxyl groups enhances urea adsorption due to strong hydrogen bonding with the amine groups of urea. biomedres.us

Dispersion Forces and Hydrophobic Interactions: Although urea itself is highly soluble in water, it can interact with hydrophobic surfaces. Molecular dynamics simulations have shown that urea can act directly on hydrophobic groups, weakening their interactions by preferential binding. nih.gov This action is driven by attractive dispersion interactions between urea and the nonpolar surface, which can be stronger than those of water with the surface. nih.gov This suggests (3-Aminopropanoyl)urea could adsorb onto both hydrophilic and, to some extent, hydrophobic interfaces.

The nature of the adsorbent surface is critical in determining the dominant mechanism. On silica and other hydroxylated surfaces, hydrogen bonding is expected to be the key contributor to adsorption. biomedres.us For charged surfaces, such as certain layered double hydroxides or functionalized nanoparticles, electrostatic forces will play a more significant role. researchgate.netresearchgate.net

Desorption, the reverse process, is typically initiated by altering the equilibrium conditions. This can be achieved by changing the pH to modify surface charges and the protonation state of the adsorbate, increasing the temperature, or introducing a solvent that has a stronger affinity for either the surface or the adsorbed molecule. In systems where adsorption is primarily due to weaker forces like hydrogen bonds and van der Waals interactions, desorption can be more readily achieved.

Summary of Adsorption Mechanisms for Urea-Based Compounds

| Adsorbent Surface | Primary Adsorption Mechanism(s) | Key Molecular Interactions | Reference |

|---|---|---|---|

| Iron Phosphate Nanoparticles | Chemisorption/Physisorption | Hydrogen bonding, Electrostatic attraction | researchgate.net |

| Nanoporous Biomaterials (e.g., Activated Carbon) | Physisorption/Chemisorption | Hydrogen bonding (with surface carboxyl groups), van der Waals forces | biomedres.us |

| Hydrophobic Polymers/Plates | Physisorption | Preferential binding via attractive dispersion interactions | nih.gov |

| Layered Double Hydroxides (LDHs) | Chemisorption | Electrostatic attraction, Ion exchange, Hydrogen bonding | researchgate.net |

Advanced Applications in Materials Science and Supramolecular Chemistry of 3 Aminopropanoyl Urea Derivatives

(3-Aminopropanoyl)urea as a Supramolecular Synthon

The urea (B33335) group is an ideal and robust structural motif for designing self-assembling systems due to its possession of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual functionality allows urea moieties to form strong, linear, and predictable hydrogen-bonding arrays, making (3-Aminopropanoyl)urea a powerful supramolecular synthon. A synthon, in this context, is a molecular unit whose reliable and predictable non-covalent interactions can be used to build larger, more complex supramolecular structures.

Formation of Supramolecular Capsules and Discrete Assemblies

The directional hydrogen-bonding capabilities of the urea group are fundamental to the construction of discrete, self-assembled structures such as molecular capsules. nih.gov By designing molecules that incorporate multiple urea functionalities in a specific geometric arrangement, researchers can induce the formation of closed-surface assemblies. These capsules can encapsulate guest molecules within their internal cavities, with potential applications in molecular recognition, transport, and catalysis. The self-assembly process is driven by the formation of multiple intermolecular urea-urea hydrogen bonds, leading to a highly stable, container-like structure. nih.gov

Integration into Supramolecular Polymers and Gels

When (3-Aminopropanoyl)urea derivatives are designed to favor continuous, one-dimensional growth over discrete assembly, they can form supramolecular polymers. nih.gov This process typically involves the molecules self-assembling into long, fibrous structures through a continuous chain of hydrogen bonds. nih.gov At sufficient concentrations, these fibers can entangle to form a three-dimensional network that immobilizes solvent molecules, resulting in the formation of a supramolecular gel. nih.govnih.gov

The gelation process is often a hierarchical one, beginning with the one-dimensional self-assembly of the urea-containing molecules into supramolecular polymers, which then bundle together to form thicker fibers. nih.gov The properties of these gels can be tuned by modifying the molecular structure of the gelator, making them responsive to external stimuli such as anions. rsc.orgsemanticscholar.org High-speed atomic force microscopy has provided molecular-level insights into the formation of these gels, revealing nucleation-dependent growth and intermittent elongation of the fibers. researchgate.net

Functionalization of Inorganic and Hybrid Materials

The aminopropyl group of (3-Aminopropanoyl)urea provides a reactive handle for covalently attaching the molecule to the surfaces of various materials. This functionalization is particularly valuable for modifying inorganic substrates like silica, thereby imparting new properties derived from the urea moiety. To achieve this, derivatives such as silyl ethers of (3-Aminopropanoyl)urea are often employed.

Surface Modification of Mesoporous Silicas and Organosilicas

Mesoporous silica materials, such as SBA-15, are widely used as adsorbents and carriers due to their high surface area and ordered pore structure. researchgate.net Their performance can be significantly enhanced by functionalizing their surfaces. The surface of mesoporous silica can be modified with aminopropyl groups using precursors like (3-aminopropyl)triethoxysilane (APTES). researchgate.netacs.org This modification introduces amine functionalities that can, in turn, be reacted to anchor urea-containing moieties or can directly enhance the material's affinity for specific molecules, such as urea itself, for applications in controlled-release fertilizers or as adsorbents for uremic toxins. researchgate.netacs.orgresearchgate.net